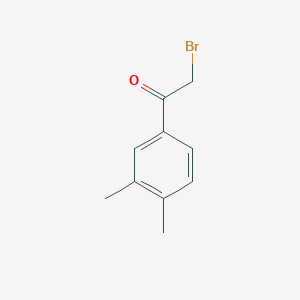

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (also known as 2-BDPE) is a synthetic organic compound that is used in a wide range of scientific applications. It is a colorless, crystalline solid that has an acrid odor, and can be synthesized from 3,4-dimethylphenol and bromine, using a variety of methods. 2-BDPE has various biochemical and physiological effects, and is used in a range of laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone has been involved in studies for its synthesis. For example, Li Hong-xia (2007) discussed the synthesis of this compound through a reaction of halogen-exchange, highlighting its effectiveness as a chemical protective group Li Hong-xia, 2007.

Role in Chemical Synthesis : The compound has been used in the synthesis of various derivatives. Bashandy et al. (2008) demonstrated its conversion to thiazole derivatives, emphasizing its versatility in chemical synthesis Bashandy et al., 2008.

Chemical Properties and Reactions

Chemical Reactions and Properties : Research by Carlson et al. (2002) explored the procedure for synthesizing acetals from α-halo ketones, including this compound, providing insights into its chemical properties and potential applications Carlson et al., 2002.

Molecular Structure Analysis : Studies like those by Balderson et al. (2007) focused on hydrogen-bonding patterns in related compounds, contributing to the understanding of molecular interactions involving this compound Balderson et al., 2007.

Applications in Pharmaceutical Research

- Potential in Drug Synthesis : The compound is explored in the context of pharmaceuticals. For instance, Yamada et al. (2010) synthesized a derivative with significant anti-proliferative effects on cells, suggesting its utility in drug development Yamada et al., 2010.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone are currently unknown. This compound is primarily used for research and development purposes

Mode of Action

It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes in the cell, depending on the specific targets and the nature of the reaction.

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

As a research compound, it is primarily handled and stored in solid form at 2-8°C . Its bioavailability, metabolism, and excretion patterns in the human body are currently unknown.

Result of Action

Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(3,4-Dimethylphenyl)Ethanone. For instance, its reactivity might be influenced by the pH and temperature of its environment. Furthermore, it should be handled and stored properly to maintain its stability .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-1-(3,4-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYMNSEASALNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395263 |

Source

|

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-50-3 |

Source

|

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using 2-bromo-1-(3,4-dimethylphenyl)ethanone in this study?

A1: 2-bromo-1-(3,4-dimethylphenyl)ethanone serves as the crucial starting material for synthesizing a series of novel thiazole derivatives []. The researchers chose this compound due to the reactivity of the bromine atom, allowing for various substitutions and modifications to create diverse thiazole structures. This approach aims to investigate the structure-activity relationship and identify promising candidates with enhanced fungicidal properties.

Q2: How were the synthesized thiazole derivatives structurally characterized?

A2: The synthesized compounds were rigorously characterized using a combination of analytical techniques. These techniques included elemental analysis to confirm the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H-NMR (proton nuclear magnetic resonance) spectroscopy to determine the proton environments within the molecules, and mass spectrometry to determine the molecular weight and fragmentation patterns []. These combined data provided a comprehensive understanding of the structures of the newly synthesized thiazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)